molecular formula C7H16ClO2P B13159617 Propyl (chloromethyl)(propyl)phosphinate

Propyl (chloromethyl)(propyl)phosphinate

Cat. No.: B13159617
M. Wt: 198.63 g/mol
InChI Key: IZVKTSZRKOIIEL-UHFFFAOYSA-N
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Description

Propyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound of interest in synthetic organic chemistry and materials science research. This phosphinate ester features a reactive chloromethyl group adjacent to the phosphorus center, making it a valuable synthetic intermediate. Researchers can utilize this compound as a building block for the construction of more complex phosphorus-containing molecules . Its potential applications include serving as a precursor in the development of novel ligands for catalysis, flame retardants, and other functional materials. The propyl ester groups can influence the compound's solubility and reactivity profile, offering researchers a different handle for tuning molecular properties compared to more common methyl or ethyl esters . As with many organophosphorus reagents, this compound is a versatile reagent for C-P and C-C bond-forming reactions. It may be particularly useful in olefination reactions, similar to its structural relative, Diethyl (chloromethyl)phosphonate, which is explicitly noted for use in "C-C Bond Formation (Olefination)" . Handling and Safety: This product is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. Safety Data Sheets (SDS) should be consulted prior to handling. As a general precaution with chemicals of this class, appropriate personal protective equipment (PPE) including gloves and eye protection should be worn, and operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust/fume/gas/mist/vapors/spray .

Properties

Molecular Formula

C7H16ClO2P

Molecular Weight

198.63 g/mol

IUPAC Name

1-[chloromethyl(propyl)phosphoryl]oxypropane

InChI

InChI=1S/C7H16ClO2P/c1-3-5-10-11(9,7-8)6-4-2/h3-7H2,1-2H3

InChI Key

IZVKTSZRKOIIEL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCC)CCl

Origin of Product

United States

Preparation Methods

Alkylation of Dialkylphosphinate Precursors

A common route involves the initial synthesis of dialkylphosphinic acid or its ester, followed by chloromethylation:

  • Step 1: Synthesis of Dipropylphosphinic Acid or Dipropylphosphinate Ester
    This can be achieved via the reaction of phosphorus trichloride (PCl₃) with propanol, followed by hydrolysis or esterification.

  • Step 2: Chloromethylation
    The dipropylphosphinate is treated with a chloromethylating agent such as chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the phosphorus center.

Reaction Scheme:
$$
(\mathrm{C3H7})2\mathrm{P(O)H} + \mathrm{ClCH2OR} \rightarrow \mathrm{C3H7P(O)(C3H7)(CH_2Cl)}
$$

Key Notes:

  • The reaction requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
  • The use of phase-transfer catalysts can enhance yields and selectivity for the chloromethyl group.

Chlorination of Hydroxymethylphosphinate Intermediates

An alternative approach uses hydroxymethylphosphinate intermediates:

  • Step 1: Synthesis of Propyl (hydroxymethyl)(propyl)phosphinate
    This is typically achieved by reacting dipropylphosphinic acid with formaldehyde.

  • Step 2: Chlorination
    The hydroxymethyl group is converted to a chloromethyl group using thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating agents.

Reaction Scheme:
$$
\mathrm{C3H7P(O)(C3H7)(CH2OH)} + \mathrm{SOCl2} \rightarrow \mathrm{C3H7P(O)(C3H7)(CH_2Cl)}
$$

Key Notes:

  • The reaction is typically performed under anhydrous conditions.
  • Excess chlorinating agent may be required to drive the reaction to completion.

Direct Substitution on Phosphorus Centers

Some literature reports the use of direct substitution reactions on phosphorus centers:

  • Step 1: Preparation of Propyl (dichloromethyl)phosphinate
    Starting from a dichloromethylphosphinate, selective substitution with propyl groups can yield the target compound.

  • Step 2: Controlled Hydrolysis or Alcoholysis
    The dichloromethyl intermediate is treated with propanol or a propylating agent under basic or acidic conditions to afford Propyl (chloromethyl)(propyl)phosphinate.

Key Notes:

  • This method allows for precise control over the substitution pattern.
  • The use of protective groups may be necessary to avoid undesired side reactions.

Use of Chloromethylating Agents

Recent advances include the use of safer and more selective chloromethylating agents, such as paraformaldehyde and hydrochloric acid, or chloromethyl sulfonates. These methods are often employed to minimize hazardous byproducts and improve environmental compatibility.

Key Notes:

  • Green chemistry approaches are increasingly favored in modern syntheses.
  • The choice of solvent and reaction conditions significantly impacts yield and selectivity.
Method Key Reagents/Conditions Typical Yield (%) Advantages Limitations
Alkylation of Dialkylphosphinate PCl₃, propanol, chloromethylating agent 60–80 High selectivity, scalable Requires hazardous reagents
Chlorination of Hydroxymethylphosphinate Dipropylphosphinic acid, formaldehyde, SOCl₂ 55–75 Straightforward, accessible Moisture sensitive, toxic byproducts
Direct Substitution on Phosphorus Dichloromethylphosphinate, propanol 40–65 Good control over substitution Multi-step, possible side reactions
Chloromethylating Agents (Green) Paraformaldehyde, HCl, sulfonates 50–70 Environmentally friendly May require optimization
  • Yield Optimization: The use of phase-transfer catalysts and careful temperature control can significantly improve yields and product purity.
  • Selectivity: The order of reagent addition and the use of protective groups are critical for achieving mono-chloromethylation without overreaction.
  • Environmental Considerations: There is a growing trend toward using less hazardous chloromethylating agents and greener solvents to reduce environmental impact.

The preparation of this compound can be accomplished via several established synthetic routes, each with its own advantages and challenges. The choice of method depends on the desired scale, available reagents, and specific application requirements. Ongoing research focuses on improving yields, selectivity, and environmental compatibility, reflecting broader trends in organophosphorus chemistry.

Chemical Reactions Analysis

Types of Reactions

Propyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Propyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of propyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, insights from structural analogs suggest:

  • Synthetic Utility: Potential as a phosphorylating agent in organic synthesis, though its stability must be benchmarked against methylphosphonochloridates ().
  • Environmental Impact: Chlorinated organophosphorus compounds often raise toxicity concerns. Comparative studies with chloropropylate () could inform risk assessments.

Biological Activity

Propyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound notable for its biological activity, particularly in medicinal chemistry. This compound possesses a phosphinate functional group, which is a derivative of phosphonic acid, and features a chloromethyl group that enhances its reactivity. The unique structural attributes of this compound allow it to interact with various biological molecules, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H14ClO2PC_6H_{14}ClO_2P, with a molecular weight of approximately 184.60 g/mol. The presence of the chloromethyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential inhibition or modification of their activity.

The biological activity of this compound primarily involves its interaction with enzymes and other proteins. The chloromethyl group can form covalent bonds with active site residues in enzymes, inhibiting their activity through the following mechanisms:

  • Enzyme Inhibition : By forming stable complexes with target proteins, it alters enzymatic activity and cellular signaling pathways.
  • Coordination Chemistry : The phosphinate group can bind to metal ions, influencing their biological functions.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Properties : Studies have shown that this compound can inhibit specific enzymes involved in cancer metabolism, making it a candidate for further investigation as an anticancer agent.
  • Antimicrobial Activity : Its reactivity allows it to disrupt bacterial metabolic pathways, suggesting potential use as an antimicrobial agent.
  • Biochemical Probes : The compound serves as a biochemical probe in research settings to study enzyme mechanisms and cellular processes.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that this compound interacts with serine proteases, leading to significant inhibition of their activity. This inhibition was quantified using kinetic assays that measured enzyme activity before and after treatment with the compound.
  • Antimicrobial Testing : In vitro studies have shown that this compound exhibits antibacterial properties against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent antimicrobial activity.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

CompoundBiological ActivityMechanism of Action
Propyl (chloromethyl)(methyl)phosphinateAntiviral, AntimicrobialEnzyme inhibition via covalent bonding
Ethyl (chloromethyl)(methyl)phosphinateModerate AntimicrobialSimilar enzyme inhibition
Propyl (bromomethyl)(ethyl)phosphinateLimited AnticancerLess effective due to steric hindrance

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